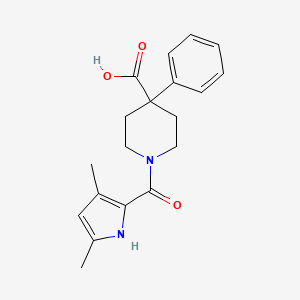![molecular formula C12H12ClN5O2S B7682440 2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCT137690 and has been found to exhibit potent inhibitory activity against various kinases, making it a valuable tool for exploring the mechanisms of cellular signaling pathways.
作用機序
CCT137690 acts as an ATP-competitive inhibitor of kinases, binding to the ATP-binding site and preventing the transfer of phosphate groups from ATP to downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. Additionally, it has been shown to exhibit anti-tumor activity in a number of preclinical models, including breast cancer, lung cancer, and leukemia. However, it is important to note that CCT137690 may also have off-target effects on other kinases, which could potentially limit its therapeutic efficacy.
実験室実験の利点と制限
One advantage of using CCT137690 in lab experiments is its potent inhibitory activity against a number of kinases, which allows for the exploration of various signaling pathways. Additionally, its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cancer development and potential therapeutic interventions. However, one limitation of using CCT137690 is its potential off-target effects on other kinases, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving CCT137690. One area of interest is the development of more selective inhibitors that target specific kinases, which could potentially increase the therapeutic efficacy of these compounds. Additionally, the combination of CCT137690 with other chemotherapeutic agents may have synergistic effects and could be explored as a potential treatment strategy. Finally, the use of CCT137690 as a tool for studying the mechanisms of cellular signaling pathways and the role of kinases in disease development is an area of ongoing research.
合成法
The synthesis of CCT137690 involves several steps, including the reaction of 4-chloro-2-nitroaniline with 2-cyanopropane-1,3-diol to form 2-chloro-4-cyano-N-(2-hydroxypropyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form 2-chloro-4-cyano-N-[1-(benzenesulfonyloxy)propan-2-yl]aniline. Finally, the triazole moiety is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction with propargyl alcohol to yield CCT137690.
科学的研究の応用
CCT137690 has been shown to exhibit potent inhibitory activity against a number of kinases, including CHK1, CDK1, CDK2, and CDK9. This makes it a valuable tool for exploring the mechanisms of cellular signaling pathways and the role of these kinases in various diseases, such as cancer. Additionally, CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent.
特性
IUPAC Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-9(6-18-8-15-7-16-18)17-21(19,20)12-3-2-10(5-14)4-11(12)13/h2-4,7-9,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOAIMVTIKFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)
![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)

![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)